Gallamine

概要

説明

ガランタミン、別名ガランタミン三ヨウ化物、は合成の非脱分極性神経筋遮断薬です。1947年にダニエル・ボベットによって最初に合成され、麻酔における筋肉弛緩薬として主に使用されてきました。 ガランタミンは、神経筋接合部におけるアセチルコリンの作用を阻害することで筋肉弛緩作用を示します .

2. 製法

合成経路と反応条件: ガランタミンは、ベンゼン-1,2,3-トリオールとジエチルアミノエチルクロリドを塩基の存在下で反応させる複数段階のプロセスを経て合成されます。 反応は中間体の生成を経て進行し、その後ヨウ素で処理することでガランタミン三ヨウ化物が生成されます .

工業的生産方法: ガランタミンの工業的生産は、同様の合成経路を用いていますが、より大規模に行われます。 プロセスは、再結晶やクロマトグラフィーなどの高度な精製技術を頻繁に用いることで、より高い収率と純度が得られるように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: Gallamine is synthesized through a multi-step process involving the reaction of benzene-1,2,3-triol with diethylaminoethyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield this compound triethiodide .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

反応の種類: ガランタミンは、以下を含むさまざまな化学反応を起こします。

酸化: ガランタミンは、対応するN-酸化物を形成するように酸化できます。

還元: ガランタミンの還元は、第二アミンの形成につながります。

一般的な試薬と条件:

酸化: 過酸化水素や過酸などの一般的な酸化剤が使用されます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化: ガランタミンのN-酸化物。

還元: 第二アミン。

置換: アジドまたはチオール置換誘導体.

4. 科学研究への応用

ガランタミンは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および分析技術における校正のための標準として使用されます。

生物学: 神経筋機能の研究や受容体結合アッセイに使用されます。

医学: 手術中の筋肉弛緩薬として、および神経筋疾患の研究に使用されます。

科学的研究の応用

Clinical Applications

1.1 Neuromuscular Blockade in Anesthesia

Gallamine is primarily employed as an adjunct in anesthesia to induce skeletal muscle relaxation during surgical procedures. It functions by competitively blocking the action of acetylcholine at the neuromuscular junction, thereby preventing muscle contraction. The muscle groups exhibit varying sensitivity to this compound, with ocular muscles being the most sensitive, followed by neck and limb muscles, while the diaphragm is the least responsive .

1.2 Hemodynamic Effects

Studies have shown that this compound can influence hemodynamics during anesthesia. For instance, it has been observed to increase cardiac output, heart rate, and arterial pressure while decreasing total peripheral resistance . These effects are attributed to a combination of cardiovagal block and myocardial stimulation.

Pharmacological Research

2.1 Mechanism of Action Studies

This compound's mechanism of action has been extensively studied in various models. Research indicates that it initially excites and then depresses the release of neurotransmitters from nerve terminals at rapid stimulation rates . This dual action highlights its potential utility in exploring synaptic transmission dynamics.

2.2 Neurophysiological Investigations

This compound has been utilized in neurophysiological studies to measure spinal trigeminal nucleus recordings from single neurons . Its ability to act as a relaxant allows researchers to isolate specific neuronal activities without interference from muscle contractions.

Case Studies

3.1 Pharmacokinetics in Biliary Obstruction

A significant case study assessed the pharmacokinetics of this compound in patients undergoing surgery for biliary obstruction. The findings indicated an increased steady-state volume of distribution in patients with biliary obstruction compared to those without, although no significant differences were noted regarding half-life or clearance rates . This information is critical for anesthesiologists when considering dosage adjustments in patients with hepatic impairments.

3.2 Comparative Efficacy with Other Agents

In a comparative study involving this compound and tubocurarine during halothane anesthesia, this compound was found to produce distinct hemodynamic responses, which could inform clinical choices regarding neuromuscular blockers based on patient-specific factors .

Table 1: Sensitivity of Muscle Groups to this compound

| Muscle Group | Sensitivity Level |

|---|---|

| Ocular Muscles | High |

| Neck Muscles | Moderate |

| Limb Muscles | Moderate |

| Abdominal Muscles | Low |

| Diaphragm | Very Low |

Table 2: Hemodynamic Effects of this compound

| Parameter | Effect |

|---|---|

| Cardiac Output | Increased |

| Heart Rate | Increased |

| Arterial Pressure | Increased |

| Total Peripheral Resistance | Decreased |

作用機序

ガランタミンは、運動終板のシナプス後膜にあるムスカリン性アセチルコリン受容体に競合的に結合することで作用を発揮します。これにより、アセチルコリンが受容体に結合することが阻害され、神経インパルスが筋肉に伝達されることが阻害されます。その結果、筋肉が弛緩します。 ガランタミンは、心臓迷走神経にも副交感神経阻害作用を及ぼし、頻脈を引き起こし、まれに高血圧を引き起こすこともあります .

類似化合物との比較

ガランタミンは、以下のような他の神経筋遮断薬と比較されます。

ツボクラリン: 作用は似ていますが、発現が遅く、持続時間が長いです。

パンクロニウム: より強力ですが、より多くの心臓血管系の副作用が関連しています。

ベクロニウム: 作用時間が短く、心臓血管系の副作用が少なくなっています.

独自性: ガランタミンは、三級塩構造を持つという独特の特徴があり、脱分極を起こすことなくアセチルコリン受容体を効果的に遮断することができます。 これは、迅速かつ可逆的な筋肉弛緩が必要な状況で特に有用です .

類似化合物のリスト:

- ツボクラリン

- パンクロニウム

- ベクロニウム

- ロクロニウム

- アトラクリウム

生物活性

Gallamine, specifically in its triethiodide form, is a nondepolarizing neuromuscular blocking agent (NMBA) widely used in clinical anesthesia. Its primary function is to induce skeletal muscle relaxation during surgical procedures. This article provides an in-depth exploration of this compound's biological activity, mechanisms of action, pharmacological effects, and relevant case studies.

This compound acts by competitively blocking the action of acetylcholine (ACh) at the neuromuscular junction. It binds to muscarinic and nicotinic acetylcholine receptors on the post-synaptic membrane of the motor endplate, inhibiting muscle contraction. The specific mechanisms include:

- Muscarinic Receptor Antagonism : this compound primarily targets muscarinic acetylcholine receptor M2, inhibiting adenylate cyclase and affecting intracellular calcium levels through phospholipase C pathways .

- Nicotinic Receptor Blockade : By binding to nicotinic receptors, this compound prevents ACh from eliciting muscle contractions, leading to muscle paralysis .

Pharmacological Profile

This compound exhibits a range of pharmacological properties that differentiate it from other neuromuscular blockers:

- Duration of Action : this compound has a longer duration of action compared to depolarizing agents like succinylcholine, making it suitable for prolonged surgical procedures.

- Cardiovascular Effects : Unlike some neuromuscular blockers, this compound can block cardiac vagal tone, potentially leading to sinus tachycardia and increased cardiac output .

- Muscle Sensitivity Variability : Different muscle groups exhibit varying sensitivities to this compound. Ocular muscles are most sensitive, while the diaphragm is least affected .

Dosage and Administration

This compound is typically administered intravenously during surgical procedures. The dosage varies based on patient factors such as age, weight, and overall health. Standard dosing guidelines suggest starting doses around 0.5 to 1 mg/kg, with adjustments made based on clinical response.

Case Study 1: Accidental Subarachnoid Injection

A reported case involved the accidental subarachnoid injection of this compound during anesthesia induction. The management included immediate identification and monitoring for neurological deficits. This incident highlights the importance of careful administration techniques in preventing adverse effects associated with NMBA use .

Case Study 2: Muscle Distribution Study

A study utilizing microdialysis assessed this compound distribution in muscle tissues. Results indicated significant variability in drug concentration across different muscle types, which could inform dosing strategies for specific surgical contexts .

Research Findings

Recent research has provided insights into this compound's pharmacokinetics and dynamics:

- Muscle Interstitial Fluid Concentration : A study demonstrated that this compound concentrations were significantly higher in interstitial fluid of more sensitive muscle groups compared to those less affected by NMBA administration .

- Comparative Efficacy : Research comparing this compound with other neuromuscular blockers indicated that while it is effective for skeletal muscle relaxation, its slower onset time necessitates careful timing in surgical settings .

Summary Table of Biological Activity

| Property | This compound |

|---|---|

| Class | Nondepolarizing NMBA |

| Mechanism | Acetylcholine receptor antagonist |

| Duration of Action | Long |

| Cardiovascular Effects | Sinus tachycardia possible |

| Muscle Sensitivity | Ocular > Neck > Limbs > Abdomen |

| Common Uses | Surgical anesthesia |

特性

CAS番号 |

153-76-4 |

|---|---|

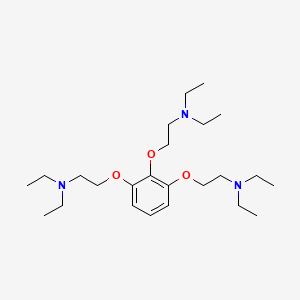

分子式 |

C24H45N3O3 |

分子量 |

423.6 g/mol |

IUPAC名 |

2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine |

InChI |

InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3 |

InChIキー |

ICLWTJIMXVISSR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC |

正規SMILES |

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC |

Key on ui other cas no. |

153-76-4 |

関連するCAS |

65-29-2 (Parent) |

同義語 |

Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。